

Head-to-head comparison of different Indinavir Sulfate Ethanolate salt forms

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Compound of Interest

Compound Name: Indinavir Sulfate Ethanolate

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A Head-to-Head Comparison of Indinavir Sulfate Ethanolate Salt Forms

For Researchers, Scientists, and Drug Development Professionals

Indinavir, a potent HIV-1 protease inhibitor, has been a critical component in antiretroviral therapy. The solid-state form of an active pharmaceutical ingredient (API) profoundly influences its physicochemical properties, impacting bioavailability and manufacturability. This guide provides a detailed head-to-head comparison of the two primary solid forms of Indinavir: the free base monohydrate and the sulfate ethanolate salt. This objective analysis, supported by experimental data, aims to inform researchers and drug development professionals on the critical attributes of each form.

Executive Summary

The development of the **Indinavir Sulfate Ethanolate** salt form was driven by the need to overcome the significant limitations of the Indinavir free base monohydrate, primarily its pH-dependent solubility and consequently, limited oral absorption. While the sulfate salt offers a dramatic improvement in aqueous solubility and bioavailability, it introduces challenges related to hygroscopicity and stability under high humidity and temperature. The selection of a solid form for development is therefore a critical decision, balancing enhanced therapeutic efficacy with manufacturing and stability considerations.



Physicochemical Properties: A Comparative Analysis

The fundamental differences in the physicochemical properties of Indinavir free base monohydrate and **Indinavir Sulfate Ethanolate** are summarized below.



Property	Indinavir Free Base Monohydrate	Indinavir Sulfate Ethanolate	Significance in Drug Development
Chemical Formula	C36H47N5O4 · H2O	C36H47N5O4 · H2SO4 · C2H5OH	Defines the molecular composition and weight.
Molecular Weight	631.82 g/mol	757.94 g/mol	Impacts dosage calculations and formulation design.
Aqueous Solubility	Low and pH- dependent	Very high (>500 mg/mL)[1]	A critical determinant of dissolution and oral bioavailability.
Dissolution Rate	Slower, particularly in neutral to basic pH	Significantly faster	Faster dissolution can lead to more rapid absorption and onset of action.
Bioavailability	Limited due to poor solubility	Higher systemic exposure[2]	Directly impacts the therapeutic efficacy of the drug.
Hygroscopicity	Less hygroscopic	Highly hygroscopic[1] [2]	Affects handling, processing, and storage; can lead to physical form changes.
Physical Stability	More stable under ambient conditions	Can convert to an amorphous form at elevated humidity[1][2]	Polymorphic or form changes can alter solubility and bioavailability.
Chemical Stability	Generally more stable	Unstable in acidic solutions and degrades at temperatures above 40°C with high humidity[1][2]	Dictates storage conditions and shelf- life.



	~152 °C (for the free	Decomposes around	A key thermal property
Melting Point	base)[3]	150-153 °C[4]	for material
	5455/[5]	100 100 '0[1]	characterization.

Experimental Data and Protocols

The characterization of different solid forms of an API is crucial for understanding their behavior. The following sections detail the experimental methodologies used to evaluate the key properties of Indinavir salt forms.

Solubility Determination

Objective: To quantify the aqueous solubility of Indinavir free base monohydrate and **Indinavir Sulfate Ethanolate**.

Protocol:

- An excess amount of the solid form (either free base monohydrate or sulfate ethanolate) is added to a known volume of purified water in a sealed container.
- The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The suspension is then filtered through a fine-pore filter (e.g., 0.22 μm) to remove undissolved solids.
- The concentration of Indinavir in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Intrinsic Dissolution Rate (IDR)

Objective: To measure the dissolution rate of the pure solid forms under constant surface area conditions, providing a reliable comparison of their dissolution characteristics.

Protocol:



- A known amount of the solid form is compressed into a pellet of a specific surface area using a hydraulic press.
- The pellet is mounted in a holder that exposes only one surface of the pellet to the dissolution medium.
- The holder is submerged in a dissolution vessel containing a known volume of a specified medium (e.g., simulated gastric or intestinal fluid) maintained at a constant temperature (e.g., 37 °C) and stirring rate.
- Aliquots of the dissolution medium are withdrawn at predetermined time intervals and analyzed for Indinavir concentration by HPLC.
- The IDR is calculated from the slope of the linear portion of the cumulative amount of drug dissolved per unit area versus time plot. One study noted that amorphous Indinavir C demonstrated a higher intrinsic dissolution rate than forms A and B[5].

Solid-State Characterization

a) X-Ray Powder Diffraction (XRPD)

Objective: To identify the crystalline form and assess the crystallinity of the solid samples.

Protocol:

- A small amount of the powdered sample is gently packed into a sample holder.
- The sample is placed in an XRPD instrument.
- The sample is irradiated with monochromatic X-rays (e.g., Cu Kα radiation) over a specified 2θ range (e.g., 2° to 40°).
- The diffraction pattern, a plot of diffraction intensity versus 2θ angle, is recorded. Different crystalline forms will produce unique diffraction patterns.
- b) Differential Scanning Calorimetry (DSC)



Objective: To determine the thermal properties of the solid forms, such as melting point, desolvation, and phase transitions.

Protocol:

- A small, accurately weighed amount of the sample (typically 1-5 mg) is placed in an aluminum pan, which is then hermetically sealed.
- The sample pan and an empty reference pan are placed in the DSC furnace.
- The temperature of the furnace is increased at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
- The difference in heat flow between the sample and the reference is recorded as a function of temperature. Endothermic events (e.g., melting, desolvation) and exothermic events (e.g., crystallization) are observed as peaks in the DSC thermogram.
- c) Thermogravimetric Analysis (TGA)

Objective: To measure changes in the mass of the sample as a function of temperature, which is useful for quantifying the amount of solvent or water in the crystal lattice.

Protocol:

- A small, accurately weighed amount of the sample is placed in a TGA pan.
- The pan is placed in the TGA furnace.
- The temperature is increased at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
- The mass of the sample is continuously monitored and recorded as a function of temperature. A weight loss at a specific temperature range can indicate the loss of water (for a hydrate) or solvent (for a solvate).

Stability Studies



Objective: To evaluate the physical and chemical stability of the solid forms under various environmental conditions (temperature, humidity).

Protocol:

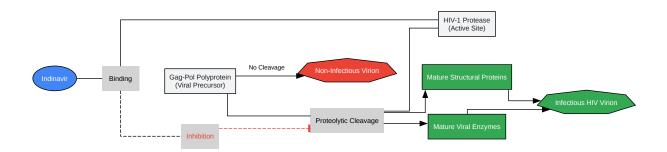
- Samples of each solid form are stored under controlled conditions as specified by the International Council for Harmonisation (ICH) guidelines (e.g., 25 °C/60% RH, 40 °C/75% RH).
- At specified time points, samples are withdrawn and analyzed for changes in their physical form (using XRPD and DSC), and for chemical degradation (using a stability-indicating HPLC method).

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Mechanism of Action: Indinavir as an HIV Protease Inhibitor

Indinavir functions by competitively inhibiting the HIV-1 protease, an enzyme crucial for the maturation of the virus.



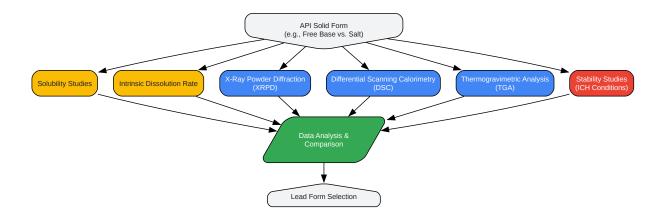
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Caption: Indinavir competitively binds to the active site of HIV-1 protease, preventing the cleavage of viral polyproteins and leading to the formation of non-infectious virions.[6][7][8][9] [10]

Experimental Workflow for Solid-State Characterization

A systematic workflow is essential for the comprehensive characterization of different salt forms.



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Caption: A typical workflow for the physicochemical characterization and comparison of different solid forms of an active pharmaceutical ingredient.

Conclusion

The choice between Indinavir free base monohydrate and **Indinavir Sulfate Ethanolate** presents a classic case of balancing competing physicochemical properties in drug development. The sulfate ethanolate form offers a significant advantage in terms of solubility and bioavailability, which are often paramount for therapeutic success. However, its hygroscopicity and stability issues necessitate careful control over manufacturing processes



and storage conditions. A thorough understanding of the properties of each solid form, as detailed in this guide, is essential for making informed decisions to ensure the development of a safe, effective, and stable drug product.

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